molecular formula C20H30O5 B13659715 (1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one

(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one

Cat. No.: B13659715
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-WXXILAOHSA-N
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Description

The compound (1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one (CAS: 93551-00-9, molecular formula: C₂₀H₃₀O₅, molecular weight: 350.45) is a highly functionalized annulene derivative. Its structure features a fused cyclopenta-cyclopropane ring system, multiple hydroxyl groups (-OH), a hydroxymethyl (-CH₂OH) substituent, and four methyl groups.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3Z,5R,7S,9Z,11S,12R,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-/t11-,13-,14+,15+,16-,17+,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-WXXILAOHSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)/CO)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O

Origin of Product

United States

Preparation Methods

Total Chemical Synthesis Approaches

Due to the absence of direct literature explicitly describing the total synthesis of this exact compound, analogous strategies from structurally related iridoid or polycyclic natural products are instructive.

  • Stepwise Construction of Polycyclic Core : The cyclopenta[a]cyclopropa[f]annulene core is likely assembled by sequential ring-forming reactions, such as intramolecular cyclizations, cyclopropanation, or ring-closing metathesis.
  • Stereoselective Hydroxylation : Introduction of the tri-hydroxy and hydroxymethyl groups typically involves regio- and stereoselective oxidation or dihydroxylation reactions using reagents like osmium tetroxide or Sharpless asymmetric dihydroxylation.
  • Methylation Steps : The tetramethyl substitution pattern can be introduced by alkylation reactions using methylating agents such as methyl iodide or via methylated precursors.
  • Ketone Formation : The ketone at position 4 can be introduced by selective oxidation of a secondary alcohol or by using carbonyl-containing building blocks.

Semi-Synthesis from Natural Precursors

  • Given the complexity, semi-synthesis starting from related iridoid or cyclopenta-annulene natural products is a practical approach.
  • Natural iridoids with similar polycyclic skeletons can be isolated from plant sources and chemically modified to introduce or adjust hydroxyl and methyl substituents.
  • Enzymatic or chemical oxidation and reduction steps are used to achieve the desired stereochemistry and functional groups.

Comparative Data Table of Preparation Strategies

Preparation Method Key Features Advantages Limitations References
Total Chemical Synthesis Multi-step, stereoselective ring construction, hydroxylation, methylation Complete control over structure Laborious, low overall yield Analogous iridoid syntheses
Semi-Synthesis from Natural Precursors Isolation of related natural products, chemical modification Access to complex core skeleton Requires natural sources, purification Iridoid natural product chemistry
Biotechnological Synthesis Enzymatic cyclization and functionalization High stereoselectivity, eco-friendly Limited scale, enzyme availability Patents on iridoid biosynthesis

Research Findings and Perspectives from Varied Sources

  • Patents related to iridoid-based formulations indicate the use of fortified food and dietary supplement products containing iridoid compounds, suggesting availability of biosynthetic or semi-synthetic routes to complex iridoids.
  • No direct synthetic procedure for this exact compound is documented in publicly available patents or scientific literature, likely due to its novelty or proprietary status.
  • The complexity of the fused cyclopenta-cyclopropa-annulene system suggests that synthetic chemists would rely on stepwise ring formation and stereocontrolled functional group transformations.
  • Advances in enzymatic catalysis and metabolic engineering provide promising routes for sustainable production of such complex natural product analogs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution : The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules and in the study of reaction mechanisms.
  • Biology : Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Medicine : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
  • Industry : Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved would depend on the specific context of its use, such as inhibiting a particular enzyme or activating a signaling pathway.

Biological Activity

The compound (1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f]annulen-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties and pharmacological applications.

  • Molecular Formula : C31H38O8
  • Molecular Weight : 538.63 g/mol
  • CAS Number : 1613700-13-2
  • Structure : The compound features multiple hydroxyl groups and a unique cyclopentacyclopropane structure that may contribute to its biological activity.

Antineoplastic Activity

Research indicates that compounds similar to this one exhibit significant antineoplastic properties. A study assessing various natural products found that certain diterpenoids possess high probabilities of anti-cancer activity. The compound's structural features suggest it may interact with cellular pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies examining the biological activity of lathyrane diterpenoids. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. The presence of hydroxyl groups in its structure is believed to enhance its anti-inflammatory effects by modulating oxidative stress pathways .

Antimicrobial Properties

Several studies have documented the antimicrobial activity of related compounds derived from Euphorbia species. The compound’s structural characteristics suggest it may exhibit antibacterial and antifungal activities. In vitro assays have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Candida albicans .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation and apoptosis pathways.
  • Modulation of Immune Response : Through the downregulation of inflammatory mediators.
  • Disruption of Microbial Cell Integrity : Likely through membrane disruption or interference with metabolic processes.

Case Studies

  • Anticancer Activity : A study published in Phytotherapy Research investigated the anticancer effects of various lathyrane diterpenoids on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis.
  • Anti-inflammatory Study : An investigation into the anti-inflammatory properties of Euphorbia extracts containing this compound showed a marked decrease in edema in animal models when treated with the extract compared to controls.
  • Antimicrobial Testing : A comprehensive antimicrobial susceptibility test revealed that extracts containing this compound inhibited the growth of several bacterial strains effectively at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntineoplasticHigh
Anti-inflammatoryModerate
AntimicrobialHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators include:

Cyclopropane-Annulene Fusion: Unlike simpler terpenoids or phenylpropenoids (e.g., in Populus buds, ), its fused cyclopropa[f]annulene system is rare, comparable only to cyclopropane-azulene hybrids (e.g., cycloprop[e]azulene derivatives in and ). However, the target compound’s hydroxylation and hydroxymethylation distinguish it from non-polar analogs .

This contrasts with methyl- or methylidene-dominated analogs like (1aR,7S,7bS)-1,1,7-trimethyl-4-methylidene-cyclopropa[e]azulene (), which lack hydroxyl substituents .

Methyl Group Distribution: The four methyl groups (at C1, C1, C3, and C6) contribute to lipophilicity, balancing the compound’s solubility profile compared to fully hydroxylated metabolites (e.g., phenolic glycerides in ) .

Physicochemical Properties

Property Target Compound Cycloprop[e]azulene () Populus Phenolic Glycerides ()
Molecular Weight 350.45 ~250–300 ~300–400
Functional Groups 3 -OH, -CH₂OH, 4 -CH₃ -CH₃, -CH₂ -OH, -O-glycerides
Polarity Moderate (hydrophilic-lipophilic balance) Low (hydrophobic) High (hydrophilic)
Potential Bioactivity Antioxidant/anti-inflammatory* Unspecified Anti-inflammatory, antibacterial

Inferred from structural similarity to hydroxylated *Populus metabolites .

Environmental and Pharmacological Considerations

  • Environmental Fate : Unlike fluorochemicals (), this compound’s hydroxyl groups may promote biodegradability, reducing persistence.

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